molecular formula C8H5BrClFO2 B13275071 1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one

1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one

Cat. No.: B13275071
M. Wt: 267.48 g/mol
InChI Key: JDGWDSPSXKKRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one is a halogenated aromatic ketone characterized by a phenyl ring substituted with bromo (Br), chloro (Cl), fluoro (F), and hydroxyl (-OH) groups. This compound is of interest in medicinal chemistry and materials science due to its structural complexity and reactivity.

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

1-(5-bromo-3-chloro-2-fluoro-6-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5BrClFO2/c1-3(12)6-7(11)5(10)2-4(9)8(6)13/h2,13H,1H3

InChI Key

JDGWDSPSXKKRCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1O)Br)Cl)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimized reaction conditions such as controlled temperatures, specific catalysts, and solvents to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one is a synthetic organic compound with a complex structure, characterized by a hydroxyl group and multiple halogen atoms (bromine, chlorine, and fluorine) attached to a phenyl ring. The molecular formula is C8H5BrClFO2, and it has a molecular weight of approximately 267.48 g/mol . This compound is of interest in various fields of research and application because the combination of atoms contributes to its distinct chemical reactivity and biological properties.

Synthesis and Production
The synthesis of 1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one typically involves multi-step organic reactions. Industrial production may utilize automated batch reactions with stringent quality control measures to ensure consistency in chemical composition.

Potential Applications
The compound has potential applications in various fields:

  • Medicinal Chemistry The compound can be modified for specific applications. Interaction studies are essential to understand how the compound interacts with biological systems. Preliminary studies suggest that similar compounds may interact with enzymes or receptors, influencing various biochemical pathways. Further research is needed to explore these interactions comprehensively, focusing on binding affinities and mechanisms of action.
  • Materials Science Crucial for modifying the compound for specific applications.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The presence of halogen substituents can influence its reactivity and binding affinity to enzymes or receptors. The hydroxyl group may participate in hydrogen bonding, affecting the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Patterns and Structural Analogues

The compound’s structural analogs differ primarily in halogenation patterns and the presence of functional groups. Key comparisons include:

Compound Substituents CAS No. Similarity Index Key Reference
1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one Br (C3), Cl (C5), F (C6), -OH (C2) Not provided N/A Target compound
1-(3-Bromo-5-chlorophenyl)ethanone Br (C3), Cl (C5) 154257-85-9 0.86
1-(5-Bromo-2-fluorophenyl)ethanone Br (C5), F (C2) 198477-89-3 0.98
1-(4-Bromo-2-fluorophenyl)propan-1-one Br (C4), F (C2), -COCH2CH3 259750-61-3 0.98
1-(3-Bromo-5-methoxyphenyl)ethanone Br (C3), -OCH3 (C5) 1073642-71-3 0.89

Key Observations :

  • The target compound’s hydroxyl group distinguishes it from non-hydroxylated analogs like 1-(3-Bromo-5-chlorophenyl)ethanone . This group enhances solubility in polar solvents and enables hydrogen bonding.
  • Fluorine at C6 (vs. C2 in 1-(5-Bromo-2-fluorophenyl)ethanone ) may alter electronic effects and steric hindrance, influencing reactivity.
  • Chlorine at C5 is shared with 1-(3-Bromo-5-chlorophenyl)ethanone , but the additional fluoro and hydroxyl groups in the target compound increase its molecular weight and polarity.

Physicochemical Properties

Melting Points and Solubility
  • The target compound’s hydroxyl group likely increases its melting point compared to non-hydroxylated analogs. For example, 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one melts at 137.3–138.5°C , while hydroxylated derivatives may exceed 150°C due to hydrogen-bonding networks.
  • Solubility: Polar solvents (e.g., DMSO, ethanol) are preferred for hydroxylated analogs, whereas halogenated non-hydroxylated derivatives (e.g., 1-(3-Bromo-5-chlorophenyl)ethanone ) exhibit lower polarity and better solubility in dichloromethane.
Crystallographic Data
  • Crystal structures of related compounds, such as 1-(5-methyl-1H-indol-6-yl)ethan-1-one , reveal planar aromatic systems with substituents influencing packing efficiency. The target compound’s hydroxyl and halogen groups may promote tighter crystal packing, as seen in 1-{3-[(dimethylamino)methyl]-5-methyl-1H-indol-6-yl}ethan-1-one .

Reactivity and Functionalization Potential

  • Nucleophilic Substitution : Bromo and chloro groups at C3 and C5 are susceptible to substitution reactions. For example, 2-(7-bromo-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)-1-(4-bromophenyl)ethan-1-one undergoes Suzuki coupling, a pathway applicable to the target compound.
  • Hydroxyl Group Reactivity: The -OH group enables etherification or esterification, contrasting with methoxylated analogs (e.g., 1-(3-Bromo-5-methoxyphenyl)ethanone ), which require deprotection for further functionalization.

Biological Activity

1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one is a synthetic organic compound notable for its complex structure, featuring multiple halogen substituents and a hydroxyl group. This unique architecture contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C8H5BrClFO2, with a molecular weight of approximately 267.48 g/mol.

The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC8H5BrClFO2
Molecular Weight267.48 g/mol
IUPAC Name1-(5-bromo-3-chloro-2-fluoro-6-hydroxyphenyl)ethanone
InChIInChI=1S/C8H5BrClFO2/c1-3(12)6-7(11)5(10)2-4(9)8(6)13/h2,13H,1H3
Canonical SMILESCC(=O)C1=C(C(=CC(=C1O)Br)Cl)F

Biological Activity Overview

The biological activity of 1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one has been explored through various studies, indicating its potential as an antimicrobial and anticancer agent. The presence of halogen atoms enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Preliminary studies suggest that compounds structurally similar to 1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one exhibit notable antimicrobial properties against various pathogens. For instance:

  • Antibacterial Activity : Similar compounds have shown significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 25 to 62.5 µg/ml .
  • Antifungal Activity : Compounds with similar structural motifs have demonstrated antifungal activities comparable to standard treatments like ketoconazole, suggesting that 1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one may possess similar properties .

Anticancer Potential

Research into the anticancer properties of halogenated phenolic compounds indicates that they may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported that derivatives with similar structures exhibit IC50 values in the low micromolar range against various cancer cell lines .

The mechanism by which 1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one exerts its biological effects is primarily attributed to:

  • Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
  • Receptor Binding : The halogen substituents may enhance binding affinity to specific receptors involved in signal transduction pathways related to inflammation and cancer progression.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Study on Antimicrobial Effects : A study demonstrated that a series of halogenated phenols exhibited potent antibacterial activity against both S. aureus and E. coli, with some derivatives outperforming standard antibiotics .
  • Anticancer Research : Another investigation focused on the antiproliferative effects of fluorinated phenolic compounds on breast cancer cell lines, revealing significant reductions in cell viability at concentrations as low as 10 µM .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of a halogenated phenol derivative. For example, starting with a substituted benzene ring (e.g., 3-bromo-5-chloro-6-fluoro-2-hydroxyphenol), ethanoyl chloride or acetic anhydride is introduced under catalysis by Lewis acids like AlCl₃. Reaction optimization includes controlling temperature (0–5°C to prevent side reactions) and stoichiometric ratios (1:1.2 substrate-to-acylating agent). Purity is enhanced via recrystallization in ethanol/water mixtures .
  • Key Considerations : Monitor halogen stability under acidic conditions; bromine and chlorine may undergo displacement if reaction parameters are not tightly controlled.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and confirm substituent positions using SHELX programs (e.g., SHELXL for refinement) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies aromatic proton environments (e.g., deshielded peaks for Br/Cl/F substituents) and ketone carbonyl signals (~200–210 ppm in ¹³C) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (C₈H₅BrClFO₂: ~290.4 g/mol) and isotopic patterns for bromine/chlorine .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :

  • Use amber glassware to prevent photodegradation of the hydroxyphenyl group.
  • Handle in fume hoods with PPE (gloves, goggles) due to potential respiratory irritancy from halogenated aromatics.
  • Store at 2–8°C under inert gas (argon) to avoid hydrolysis of the ketone group .

Advanced Research Questions

Q. How do electronic effects of bromine, chlorine, and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Bromine : Acts as a directing group for Suzuki-Miyaura couplings; its electronegativity enhances oxidative addition with Pd catalysts.
  • Chlorine : Less reactive than bromine but stabilizes intermediates via inductive effects.
  • Fluorine : Ortho/para-directing and electron-withdrawing, reducing electron density at the ketone group and altering regioselectivity in nucleophilic attacks.
  • Experimental Design : Compare coupling efficiencies using Pd(PPh₃)₄ vs. Pd₂(dba)₃ with varying ligands (e.g., SPhos vs. XPhos) .

Q. What contradictions exist in reported biological activity data for structurally related halogenated aryl ketones, and how can they be resolved?

  • Methodological Answer :

  • Contradictions : Discrepancies in enzyme inhibition (e.g., COX-2 vs. CYP450) may arise from assay conditions (pH, solvent) or impurity profiles.
  • Resolution Strategies :
  • Replicate studies using ultra-pure samples (HPLC ≥99%).
  • Perform dose-response assays across multiple cell lines to isolate target-specific effects.
  • Use computational docking (AutoDock Vina) to compare binding affinities with protein homologs .

Q. How can computational modeling predict the environmental persistence and toxicity of this compound?

  • Methodological Answer :

  • QSAR Models : Estimate biodegradation half-life using EPI Suite; high logP (~3.5) suggests bioaccumulation potential.
  • Toxicity Prediction : Apply TEST software (EPA) to assess aquatic toxicity (LC50 for Daphnia magna).
  • Experimental Validation : Conduct OECD 301F biodegradability tests and Microtox assays to cross-validate predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.